molecular formula C10H12BrNO2 B1356886 tert-Butyl 5-bromonicotinate CAS No. 263270-02-6

tert-Butyl 5-bromonicotinate

Cat. No. B1356886
M. Wt: 258.11 g/mol
InChI Key: DINKXUCRJBUQAZ-UHFFFAOYSA-N
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Description

“tert-Butyl 5-bromonicotinate” is a chemical compound with the molecular formula C10H12BrNO2 . It has an average mass of 258.112 Da and a monoisotopic mass of 257.005127 Da . The compound is also known by other names such as “2-Methyl-2-propanyl 5-bromonicotinate”, “5-Bromo-3-pyridinecarboxylic acid tert-butyl ester”, and "tert-butyl 5-bromopyridine-3-carboxylate" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-bromonicotinate” has been analyzed using X-ray single crystal diffraction . The DFT-optimized structure matches the crystal structure determined by this method .


Physical And Chemical Properties Analysis

“tert-Butyl 5-bromonicotinate” has a density of 1.4±0.1 g/cm3, a boiling point of 279.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.9±3.0 kJ/mol, and it has a flash point of 123.0±21.8 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

  • tert-Butyl 5-bromonicotinate is used in the synthesis of various aminonicotinic acid esters, demonstrating its utility in the preparation of heterocyclic compounds (Wright, 2012).
  • It serves as a precursor in the hetero-Cope rearrangement, leading to the synthesis of water-soluble stable free radicals like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate (Marx & Rassat, 2002).
  • The compound is involved in the creation of β-amino acids, crucial in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

Applications in Organic Chemistry and Catalysis

  • It is integral in synthesizing pincer-type bicyclic diacyloxy- and diazaselenuranes, highlighting its role in developing complex organic structures (Selvakumar et al., 2011).
  • tert-Butyl 5-bromonicotinate is used in the study of free-radical and nucleophilic substitution reactions, demonstrating its significance in understanding reaction mechanisms (Rardon & Macomber, 1990).

Environmental and Biological Applications

  • Its derivatives are investigated for their potential in environmental applications like MTBE oxidation in water treatment processes (Acero et al., 2001).
  • In medicinal chemistry, tert-butyl group derivatives, including tert-Butyl 5-bromonicotinate, are analyzed for their physicochemical properties and efficacy in drug development (Westphal et al., 2015).
  • Its role in the biosynthesis of key intermediates for drugs like atorvastatin and rosuvastatin is also significant (Liu et al., 2018).

properties

IUPAC Name

tert-butyl 5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINKXUCRJBUQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593616
Record name tert-Butyl 5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromonicotinate

CAS RN

263270-02-6
Record name tert-Butyl 5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-nicotinic acid (20.2 g, 100 mmol) was dissolved in CHCl3 (200 mL) and tert-BuOH (40 mL); and WSC (21.1 g, 110 mmol) and DMAP (21.1 g, 10 mmol) was added thereto in order, and stirred at room temperature over night. The reaction mixture was diluted with chloroform, washed with 0.5N HCl aq. (220 mL), 0.5N NaOH aq. (100 mL), brine and dried over MgSO4 and silica gel. After filtration, the solvents were removed in vacuo to afford 5-Bromo-nicotinic acid tert-butyl ester as a colorless solid. This solid was used for the next step without further purification.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
21.1 g
Type
reactant
Reaction Step Two
Name
Quantity
21.1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Bromo-nicotinic acid (20.2 g, 100 mmol) was dissolved in CHCl3 (200 mL) and tert-BuOH (40 mL); and WSC-HCl (21.1 g, 110 mmol) and DMAP (21.1 g, 110 mmol) was added thereto in order, and stirred at room temperature over night. The reaction mixture was diluted with chloroform, washed with 0.5N HCl aq. (220 mL), 0.5N NaOH aq. (100 mL), brine and dried over MgSO4 and silica gel. After filtration, the solvents were removed in vacuo to afford 5-Bromo-nicotinic acid tert-butyl ester as a colorless solid. This solid was used for the next step without further purification.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Name
Quantity
21.1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SW Wright - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
… However, copper-catalyzed amination of tert-butyl 5-bromonicotinate (2d) with ammonium hydroxide in the absence of potassium carbonate proceeded smoothly to afford 1d in 82% …
Number of citations: 3 onlinelibrary.wiley.com
VE Pedder - 2015 - search.proquest.com
The interactions between specific proteins (PPIs) is known to be critical for numerous biological processes, implicating them in many pathological conditions, thus modulation of PPIs …
Number of citations: 5 search.proquest.com

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